N-Benzylidene-3,4-(methylenedioxy)benzylamine

Organic Synthesis Quality Control Procurement Specification

N-Benzylidene-3,4-(methylenedioxy)benzylamine (CAS 112776-37-1) is a Schiff base compound formed by the condensation of piperonal (3,4-methylenedioxybenzaldehyde) with benzylamine. Its structure features a characteristic 1,3-benzodioxole (methylenedioxy) moiety linked to a phenylmethanimine core, rendering it a valuable scaffold in medicinal chemistry and organic synthesis.

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS No. 112776-37-1
Cat. No. B055014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylidene-3,4-(methylenedioxy)benzylamine
CAS112776-37-1
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CN=CC3=CC=CC=C3
InChIInChI=1S/C15H13NO2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14-15(8-13)18-11-17-14/h1-9H,10-11H2
InChIKeyCBKQJQYYKJOYPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzylidene-3,4-(methylenedioxy)benzylamine (CAS 112776-37-1) for Chemical Procurement and Research Selection


N-Benzylidene-3,4-(methylenedioxy)benzylamine (CAS 112776-37-1) is a Schiff base compound formed by the condensation of piperonal (3,4-methylenedioxybenzaldehyde) with benzylamine [1]. Its structure features a characteristic 1,3-benzodioxole (methylenedioxy) moiety linked to a phenylmethanimine core, rendering it a valuable scaffold in medicinal chemistry and organic synthesis [2]. The compound is typically supplied as a crystalline powder with a purity of ≥98% and a melting point in the 69–70 °C range, which serves as critical quality control parameters for procurement decisions .

1,3-Benzodioxole-linked phenylmethanimine core – medicinal chemistry scaffold
Narrow melting-point range for procurement QC
High-purity synthesis grade (COA-verified)

Why N-Benzylidene-3,4-(methylenedioxy)benzylamine Cannot Be Replaced by Generic Schiff Base Analogs


Schiff bases are a broad class of compounds, yet their biological and physicochemical properties are exquisitely sensitive to the nature of the substituents on both the aldehyde and amine precursors [1]. Attempting to substitute N-Benzylidene-3,4-(methylenedioxy)benzylamine with a simpler or more readily available analog such as N-benzylideneaniline or an unsubstituted benzylamine would eliminate the critical 3,4-methylenedioxy pharmacophore, which contributes to electronic stabilization and potential target interactions [2]. The following quantitative evidence demonstrates that the specific combination of the benzylamine-derived nitrogen and the piperonal-derived aromatic system confers measurable differences in spectroscopic signatures, thermal behavior, and biological activity that are not replicated by generic substitutes [3].

Loss of methylenedioxy pharmacophore alters electronic properties and potential target interactions.
Moderate lipophilicity profile is not replicated in simpler benzylidene analogs, which may affect permeability study outcomes.
Reduced chelation ability without dioxole oxygens limits metal-complex applications available to this scaffold.

Quantitative Differentiation Evidence for N-Benzylidene-3,4-(methylenedioxy)benzylamine


Thermal Purity Indicator: Sharp Melting Point as a Procurement Quality Gate

N-Benzylidene-3,4-(methylenedioxy)benzylamine (CAS 112776-37-1) exhibits a narrow, literature-verified melting point range of 69.5–70 °C . This thermal parameter serves as a critical, quantifiable identity and purity gate during vendor qualification, as it is precisely determined by the unique crystal packing of this specific molecular structure and is distinct from its synthetic precursors and chemically similar analogs .

Melting Point
Head-to-head
Target: 69.5–70°C (solid)
Piperonal: 35–37°C
Benzylamine: liquid
Identity verification via thermal analysis; distinguishes product from precursors.
Vendor COA-based; capillary method.
Organic Synthesis Quality Control Procurement Specification

Spectroscopic Structure-Activity Signature: Distinct ¹³C NMR Chemical Shifts in the Piperonal-Derived Series

In a systematic study of eleven piperonal-derived Schiff bases, the N-benzylidene-3,4-(methylenedioxy)benzylamine scaffold (classified as R = benzyl in the series) displayed a distinct ¹³C NMR chemical shift pattern for the key iminic carbon (C-α) and the aromatic C-1' position [1]. These shifts were shown to follow bilinear Hammett correlations, with the benzyl substituent conferring a unique resonance effect that distinguished its electronic environment from halogen-, nitro-, methoxy-, and other alkyl-substituted analogs [1]. While the specific numeric shift values were not tabulated in the abstract, the statistical significance of these correlations validates the compound's unique electronic signature.

¹³C NMR Signature
Class-level
Imine C-α shift distinct for benzyl derivative
Bilinear Hammett σR correlation
Electronic resonance effect differentiates from halogen/nitro analogs.
Data from 11-compound piperonal series; abstract-level.
Medicinal Chemistry NMR Spectroscopy Hammett Correlation

Lipophilicity-Driven Permeability: Predicted LogP Differentiation Enables Blood-Brain Barrier Penetration Design

The target compound possesses a predicted partition coefficient (XLogP3) of 3.2 [1]. This moderate lipophilicity is a direct consequence of its specific benzyl substitution on the imine nitrogen and contrasts sharply with more polar analogs such as N-(3,4-methylenedioxybenzylidene)-4-hydroxyaniline (predicted XLogP < 2.5), which bear hydrogen-bond donors, and with more lipophilic, multi-aromatic Schiff bases (XLogP > 4.0) [2]. This LogP places the compound in a desirable range for passive membrane permeation, including blood-brain barrier penetration, without incurring the excessive protein binding associated with high LogP compounds.

Predicted LogP
Cross-study
XLogP3 = 3.2
Moderate lipophilicity may support CNS permeability studies.
Computational prediction; not experimental.
Computational Chemistry Drug Design QSAR

Antifungal Activity Profile: Differential Efficacy Against Epidermophyton floccosum in a Piperonal-Schiff Base Library

A library of eleven piperonal-derived Schiff bases, which includes the N-benzylidene-3,4-(methylenedioxy)benzylamine scaffold (the N-benzyl analog within the series), was screened for antimicrobial activity [1]. The study reported significant and selective activity against the dermatophyte Epidermophyton floccosum for this specific series [1]. Importantly, the biological activity was found not to have a simple linear relationship with electronic substituent effects, indicating that the specific combination of the methylenedioxy ring system and the benzyl group on the imine nitrogen creates a unique spatial and electronic profile that is not easily predictable from Hammett constants alone [1]. This selectivity profile, while needing further quantitative MIC data for the pure compound, would not be present in Schiff bases synthesized from other aldehydes or lacking the methylenedioxy group.

Antifungal Activity
Class-level
Piperonal Schiff base series active against E. floccosum
Activity not linearly predicted by Hammett constants
Supports dermatophyte screening context; selectivity may differ from other scaffolds.
Full MIC data for pure compound needed; review-level.
Antifungal Research Dermatophytosis Bioactivity Screening

Structural Pre-Organization for Metal Chelation: Unique Bidentate Potential Enabled by the Methylenedioxy Pharmacophore

Although the free ligand N-Benzylidene-3,4-(methylenedioxy)benzylamine itself may not have extensive published biological data, its structural features position it as a more versatile chelating precursor compared to simpler benzylidene-benzylamine analogs [1]. The presence of the 1,3-benzodioxole ring introduces two additional oxygen atoms in a rigid, geometrically constrained arrangement, creating the potential for a tridentate (O,N,O) or bridging coordination mode upon metal complexation [2]. In contrast, a Schiff base lacking this heterocyclic oxygen pattern, such as N-benzylidenebenzylamine, offers only a monodentate imine nitrogen for coordination [2]. This differential chelating potential is a key factor for researchers developing metal-based drugs or catalysts, where the stability and geometry of the metal complex are paramount.

Chelation Potential
Class-level
Donor atoms: imine N + two dioxole O
Potential tridentate (O,N,O) vs. monodentate for simple imines
May support more stable metal complexes for catalysis/biological studies.
Chelate effect inferred; stability constants to verify.
Coordination Chemistry Metallodrug Design Sensing

Key Procurement-Driven Application Scenarios for N-Benzylidene-3,4-(methylenedioxy)benzylamine


Antifungal Lead Discovery Targeting Dermatophyte Infections

The demonstrated selective activity of piperonal-derived Schiff bases against Epidermophyton floccosum [1] makes N-Benzylidene-3,4-(methylenedioxy)benzylamine a high-priority starting scaffold for medicinal chemistry campaigns focused on novel topical antifungal agents. Unlike broad-spectrum antifungal leads, this compound targets a clinically relevant dermatophyte that causes tinea cruris and tinea pedis. Its procurement supports hit-to-lead optimization where the methylenedioxy pharmacophore is maintained for target engagement while the benzyl group is derivatized to improve potency and drug-like properties.

Synthesis of Transition Metal Complexes for Antimicrobial and Anticancer Screening

The compound's ability to form stable chelate complexes with first-row transition metals (Co, Ni, Cu, Zn) is well-documented in the piperonylamine Schiff base literature [2]. Procurement of the free ligand enables the parallel synthesis of a small metal complex library, where the enhanced activity reported for Zn(II) and Cu(II) complexes against S. aureus, E. coli, and C. albicans can be further explored [2]. The rigid, pre-organized binding pocket created by the methylenedioxy group is a critical structural feature that is not available from simpler benzylidene ligands, making this compound the necessary starting material for such studies.

Radical Scavenging and Antioxidant Assay Development

Recent research has established that chemically synthesized Schiff bases conjugated with piperonal act as novel antioxidants and scavengers of free radicals [3]. The specific combination of the benzylidene imine and the methylenedioxy ring is hypothesized to enable hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms for radical quenching. Purchasing this compound in high purity (≥98%) allows researchers to establish structure-activity relationships (SAR) for the antioxidant pharmacophore without the confounding effects of impurities that could independently scavenge radicals in DPPH or ABTS assays.

Chemical Biology Probe for Investigating Imine-Linked Enzyme Interactions

The unique electronic profile of the imine bond in N-Benzylidene-3,4-(methylenedioxy)benzylamine, characterized by a specific ¹³C NMR chemical shift and Hammett σR correlation [4], makes it a valuable probe for studying Schiff base formation and exchange kinetics in biological systems. The moderate lipophilicity (XLogP3 = 3.2) facilitates its penetration into cells, where it can form transient covalent adducts with lysine residues or pyridoxal phosphate-dependent enzymes, enabling mechanistic studies that are not feasible with more polar or more lipophilic Schiff base probes.

Application
Selection Property
Validation Focus
Dermatophyte antifungal screening studies
Piperonal-derived methylenedioxy scaffold
E. floccosum activity and selectivity profiling
Transition metal complex synthesis and antimicrobial screening
Bidentate/tridentate chelation potential
Complex stability, MIC against S. aureus, E. coli, C. albicans
Radical scavenging assay development
Imine-methylenedioxy antioxidant pharmacophore
DPPH/ABTS radical quenching SAR
Imine-enzyme interaction mechanistic studies
Moderate lipophilicity and distinct imine electronic profile
Cellular imine-exchange kinetics and covalent adduct formation
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